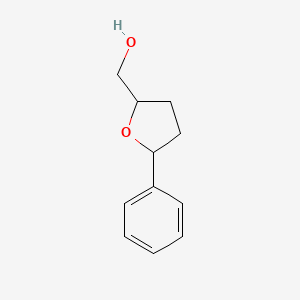![molecular formula C24H25N5O B2835849 N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenecarboxamide CAS No. 320422-33-1](/img/structure/B2835849.png)
N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenecarboxamide” is a chemical compound with the molecular formula C23H25N5O2S and a molecular weight of 435.54 . It is also known by its synonyms, which include N-[1-tert-butyl-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzene-1-sulfonamide .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidine ring system, which is a pyrazole ring fused to a pyrimidine ring . It also contains a tert-butyl group, a 4-methylphenyl group, and a 4-methylbenzenecarboxamide group .Scientific Research Applications
Antimicrobial Activity
The compound’s structure suggests potential antimicrobial properties. Researchers have investigated its effects against various bacterial strains. For instance, Compound 4d demonstrated moderate activity with a minimum inhibitory concentration (MIC) of 50 µg/ml against S. aureus , E. faecalis , E. coli , and K. pneumoniae . Additionally, it exhibited weak activity against P. aeruginosa .
Cytotoxicity and Anticancer Potential
Given its unique pyrazolo[3,4-d]pyrimidine scaffold, this compound has been evaluated for its cytotoxic effects. Researchers synthesized novel fluorinated pyrazolo[3,4-d]pyrimidines, including derivatives of our compound, and assessed their anticancer properties. These investigations provide valuable insights into potential chemotherapeutic applications .
Stereochemistry Studies
The stereochemistry of the reduction process for N-tert-butyl-4-methylpiperid-3-one , a precursor to our compound, has been explored. Researchers found that the methyl substituent at the 4-C position significantly hindered the axial attack of the reagent during isopropylate reduction. This knowledge informs synthetic strategies and contributes to our understanding of related compounds .
Solvent-Free Synthesis
Efficient synthetic routes are crucial for practical applications. Researchers have reported an efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (a related compound) in good yield. This solvent-free condensation/reduction sequence provides a sustainable approach for accessing similar structures .
Medicinal Chemistry Prospects
Exploring the pharmacological potential of this compound is essential. Its unique scaffold may serve as a starting point for designing novel drugs targeting specific pathways or receptors. Medicinal chemists are keen on identifying bioactive molecules, and this compound’s structure offers exciting possibilities .
Mechanism of Action
Target of Action
Similar compounds have been found to target protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Phosphorylation can turn many protein enzymes on or off, thereby altering their function and activity.
Mode of Action
It is generally thought that similar compounds work by binding to their target proteins and altering their function . This can lead to changes in the biochemical pathways that these proteins are involved in.
Biochemical Pathways
They play key roles in regulating cell cycle, cell division, and signal transduction pathways .
Result of Action
By altering the function of protein kinases, this compound could potentially affect a wide range of cellular processes, including cell growth, cell differentiation, and cell death .
properties
IUPAC Name |
N-[1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O/c1-15-6-10-17(11-7-15)20-19-21(27-23(30)18-12-8-16(2)9-13-18)25-14-26-22(19)29(28-20)24(3,4)5/h6-14H,1-5H3,(H,25,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVBQHONCAOQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)NC(=O)C4=CC=C(C=C4)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(tert-butyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

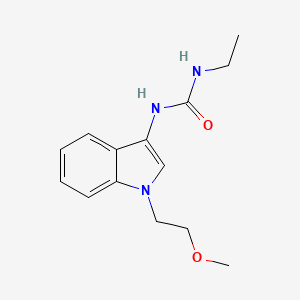
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2835768.png)
![3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-4-fluorobenzoic acid](/img/structure/B2835769.png)
![3-heptyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2835772.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2835773.png)
![N-(4-methoxyphenyl)-2-({6-oxo-5-[(4-pyrrolidin-1-ylphenyl)sulfonyl]-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/no-structure.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2835776.png)
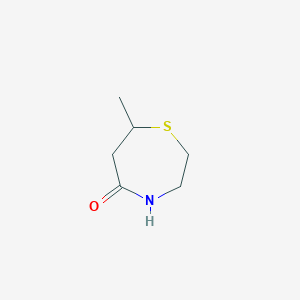

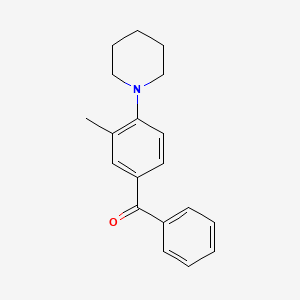

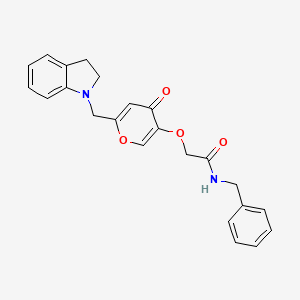
![Methyl 2'-amino-7'-methyl-1-(2-methylpropyl)-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2835788.png)
